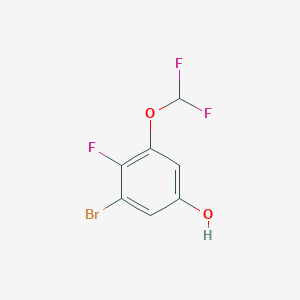

3-Bromo-5-difluoromethoxy-4-fluorophenol

Description

Properties

IUPAC Name |

3-bromo-5-(difluoromethoxy)-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSWCBSYIUUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of 3-Bromo-5-difluoromethoxy-4-fluorophenol: A Spectroscopic and Analytical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 3-Bromo-5-difluoromethoxy-4-fluorophenol. The following sections detail the spectroscopic data interpretation and experimental protocols integral to confirming the molecular structure of this complex halogenated phenol.

Molecular Structure and Properties

3-Bromo-5-difluoromethoxy-4-fluorophenol is a substituted aromatic compound with the chemical formula C₇H₄BrF₃O₂.[1] Its structure, featuring a phenol ring with bromine, fluorine, and difluoromethoxy substituents, presents a unique analytical challenge requiring a multi-technique approach for unambiguous identification.

| Property | Value |

| CAS Number | 1805503-04-1[1] |

| Molecular Formula | C₇H₄BrF₃O₂[1] |

| Molecular Weight | 257.01 g/mol [1] |

| IUPAC Name | 3-Bromo-5-(difluoromethoxy)-4-fluorophenol |

Spectroscopic Data Analysis (Theoretical)

Due to the absence of publicly available experimental spectra for 3-Bromo-5-difluoromethoxy-4-fluorophenol, this section presents theoretical data based on established principles of spectroscopic analysis for analogous compounds. These data serve as a benchmark for researchers performing the actual analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Table 1: Theoretical NMR Data for 3-Bromo-5-difluoromethoxy-4-fluorophenol (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic H | ~ 7.0 - 7.2 | Doublet of doublets (dd) | J(H,F) ≈ 6-8 Hz, J(H,F) ≈ 2-3 Hz | H-2 or H-6 |

| Aromatic H | ~ 6.8 - 7.0 | Doublet of doublets (dd) | J(H,F) ≈ 8-10 Hz, J(H,F) ≈ 2-3 Hz | H-6 or H-2 |

| Difluoromethoxy H | ~ 6.5 | Triplet (t) | J(H,F) ≈ 72-75 Hz | -OCHF₂ |

| Phenolic OH | ~ 5.0 - 6.0 | Broad singlet (br s) | - | -OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Multiplicity (due to J(C,F)) | Assignment |

| C-OH | ~ 150 - 155 | Doublet (d) | C-1 |

| C-Br | ~ 110 - 115 | Singlet (s) | C-3 |

| C-F | ~ 145 - 150 | Doublet (d) | C-4 |

| C-O | ~ 140 - 145 | Doublet (d) | C-5 |

| C-H | ~ 115 - 120 | Doublet (d) | C-2 or C-6 |

| C-H | ~ 105 - 110 | Singlet (s) | C-6 or C-2 |

| -OCHF₂ | ~ 115 - 120 | Triplet (t) | -OCHF₂ |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-F | ~ -130 to -140 | Multiplet (m) | - | C4-F |

| -OCHF₂ | ~ -80 to -90 | Doublet of triplets (dt) | J(F,H) ≈ 72-75 Hz, J(F,F) ≈ small | -OCHF₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 2: Theoretical Mass Spectrometry Data

| Technique | m/z | Interpretation |

| Electrospray Ionization (ESI) | 255.9, 257.9 | [M-H]⁻ isotopic pattern characteristic of one bromine atom. |

| High-Resolution MS (HRMS) | 255.9246 | Calculated for C₇H₃BrF₃O₂⁻, confirming elemental composition. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Theoretical Infrared Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (phenolic) |

| 1580 - 1620 | Medium-Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1000 - 1100 | Strong | C-F stretch |

| 600 - 800 | Medium-Strong | C-Br stretch |

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of 3-Bromo-5-difluoromethoxy-4-fluorophenol.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with a spectral width of 0-12 ppm.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of 0-200 ppm. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum with a spectral width of +50 to -250 ppm.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton, proton-carbon (one-bond), and proton-carbon (multiple-bond) correlations, respectively. This is crucial for assigning the aromatic protons and carbons unambiguously.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for positive ion mode or ammonium hydroxide for negative ion mode).

-

Mass Analysis: Acquire data in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Visualization of Analytical Workflow and Structure

The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations identified through 2D NMR.

Caption: Workflow for the structure elucidation of 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Caption: Key theoretical HMBC correlations for structural assignment.

Conclusion

The structural elucidation of 3-Bromo-5-difluoromethoxy-4-fluorophenol requires a synergistic application of modern analytical techniques. While this guide provides a theoretical framework for its analysis, the successful confirmation of its structure in a laboratory setting will depend on the careful execution of these experiments and a thorough interpretation of the resulting data. The methodologies outlined herein are robust and widely applicable to the characterization of other novel, complex organic molecules in drug discovery and development.

References

Physicochemical Properties of 3-Bromo-5-difluoromethoxy-4-fluorophenol: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available physicochemical properties of 3-Bromo-5-difluoromethoxy-4-fluorophenol. Due to the limited availability of experimental data for this specific compound, this guide presents data from structurally similar molecules to offer estimated values and context. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters, providing a framework for the empirical characterization of this and other novel chemical entities.

Introduction

3-Bromo-5-difluoromethoxy-4-fluorophenol is a halogenated and ether-substituted phenolic compound. Its structural features, including a bromine atom, a fluorine atom, and a difluoromethoxy group on the phenol ring, suggest its potential utility as a building block in medicinal chemistry and materials science. The electronic and steric effects of these substituents are expected to significantly influence its chemical reactivity, biological activity, and physical properties. An accurate understanding of its physicochemical profile is paramount for its application in drug design, synthesis, and formulation.

Physicochemical Data Summary

| Property | 4-Bromo-3-difluoromethoxy-5-fluorophenol | 4-Bromo-3,5-difluorophenol | 3-Bromo-5-fluorophenol | 4-Bromophenol |

| CAS Number | 1805525-76-1 | 130191-91-2 | 433939-27-6 | 106-41-2 |

| Molecular Formula | C₇H₄BrF₃O₂ | C₆H₃BrF₂O | C₆H₄BrFO | C₆H₅BrO |

| Molecular Weight ( g/mol ) | 257.00 | 208.99 | 191.00 | 173.01 |

| Melting Point (°C) | ~71.5[1] | 72-76 | 36-40[2] | 63-67[3] |

| Boiling Point (°C) | Not available | 228.0 ± 35.0 (Predicted)[4] | Not available | 236-238[3] |

| logP (Predicted) | Not available | 2.5[5] | 2.4[6] | Not available |

| Solubility | Not available | Sparingly Soluble (Predicted)[4] | Not available | Slightly soluble in water; soluble in organic solvents.[3] |

Note: The data presented above is for analogous compounds and should be used as an estimation only. Experimental determination for 3-Bromo-5-difluoromethoxy-4-fluorophenol is required for accurate characterization.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of a novel organic compound such as 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.

-

Apparatus:

-

Procedure:

-

A small amount of the dry, crystalline sample is finely powdered.[7]

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end, typically to a height of 1-2 mm.[2]

-

The capillary tube is placed into the heating block of the melting point apparatus.[1]

-

The sample is heated at a moderate rate initially to approach the expected melting point.

-

The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[7]

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus:

-

Thiele tube or micro boiling point apparatus[8]

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[8]

-

The Thiele tube is gently heated, and the liquid in the test tube is observed.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[8]

-

pKa Determination by UV-Vis Spectrophotometry

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized. UV-Vis spectrophotometry can be used to determine the pKa by measuring the absorbance changes of the acidic and basic forms of the molecule at different pH values.[9][10]

-

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with a range of known pH values

-

Volumetric flasks and pipettes

-

-

Procedure:

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).

-

A series of solutions are prepared by diluting the stock solution into different buffer solutions covering a pH range that brackets the expected pKa of the phenol.[9]

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The spectra of the fully protonated (acidic) and fully deprotonated (basic) forms of the compound are determined at very low and very high pH, respectively.

-

A wavelength is chosen where the difference in absorbance between the acidic and basic forms is maximal.[9]

-

The absorbance of each buffered solution is measured at this wavelength.

-

The pKa can be calculated using the Henderson-Hasselbalch equation by plotting the log of the ratio of the concentrations of the basic to acidic forms versus the pH.[10]

-

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. The shake-flask method is a standard approach for its determination.[11]

-

Apparatus:

-

Separatory funnels or screw-capped tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

-

Procedure (Shake-Flask Method - OECD Guideline 107):

-

A known amount of the compound is dissolved in either water or n-octanol.

-

The solution is placed in a separatory funnel with the other immiscible solvent.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[11]

-

The mixture is allowed to stand for the two phases to separate completely. Centrifugation can be used to aid separation.

-

Aliquots are carefully taken from both the aqueous and n-octanol layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

-

Apparatus:

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, LC-MS)

-

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a vial.[6]

-

The vial is sealed and placed in a thermostatic shaker to agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered to remove any undissolved solid.[6]

-

The concentration of the compound in the clear filtrate is determined using a validated analytical method.

-

This concentration represents the aqueous solubility of the compound at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.

Caption: General workflow for the characterization of a new chemical entity.

Conclusion

This technical guide has provided an overview of the anticipated physicochemical properties of 3-Bromo-5-difluoromethoxy-4-fluorophenol based on data from structurally similar compounds. While these estimations are valuable for initial assessments, it is imperative that the properties of the target compound are determined experimentally. The detailed protocols provided herein offer a robust framework for such a characterization, which is a critical step in the advancement of this compound for any potential application in research and development.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. enfo.hu [enfo.hu]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.pdx.edu [web.pdx.edu]

- 11. oecd.org [oecd.org]

Technical Guide: 3-Bromo-5-difluoromethoxy-4-fluorophenol

CAS Number: 1805503-04-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-5-difluoromethoxy-4-fluorophenol, a halogenated phenol derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed public data for this specific isomer, this document consolidates the known properties of the target compound and supplements them with representative experimental protocols and potential applications derived from structurally related analogues. The strategic incorporation of bromine, fluorine, and a difluoromethoxy group suggests its potential as a versatile building block for synthesizing novel therapeutic agents. This guide aims to serve as a foundational resource for researchers exploring the utility of this and similar compounds in their work.

Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of 3-Bromo-5-difluoromethoxy-4-fluorophenol and its common precursor, 3-Bromo-5-fluorophenol.

| Property | 3-Bromo-5-difluoromethoxy-4-fluorophenol | 3-Bromo-5-fluorophenol |

| CAS Number | 1805503-04-1 | 433939-27-6 |

| Molecular Formula | C₇H₄BrF₃O₂[1] | C₆H₄BrFO[2] |

| Molecular Weight | 257.01 g/mol [1] | 191.00 g/mol [2] |

| MDL Number | MFCD28737985[1] | MFCD07783710[2] |

| Physical Form | Solid (predicted) | Solid[2] |

| Melting Point | Not available | 36-40 °C[2] |

| SMILES | OC1=CC(OC(F)F)=C(F)C(Br)=C1[1] | Oc1cc(F)cc(Br)c1[2] |

| InChI Key | Not available | JCPJGUPQZDEZQH-UHFFFAOYSA-N[2] |

Synthesis and Experimental Protocols

Representative Protocol: Difluoromethylation of a Phenolic Precursor

This protocol is adapted from a general method for the difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent.[1][3]

Materials:

-

3-Bromo-5-fluorophenol (precursor)

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stir bar

-

Condenser

-

Schlenk line or nitrogen inlet

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottomed flask equipped with a magnetic stir bar, add 3-Bromo-5-fluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Seal the flask and evacuate and backfill with nitrogen three times.

-

Add anhydrous DMF to the flask via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the reaction mixture in one portion under a positive flow of nitrogen.

-

Fit the flask with a condenser and heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Note: This is a generalized protocol and may require optimization for the specific substrate. All procedures should be carried out by trained personnel in a well-ventilated fume hood.

Potential Applications in Drug Discovery

While specific biological activities for 3-Bromo-5-difluoromethoxy-4-fluorophenol have not been reported, its structural motifs are prevalent in many biologically active compounds. The strategic placement of halogen and difluoromethoxy groups can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

-

Lipophilicity and Metabolic Stability: The difluoromethoxy group is a well-known bioisostere for hydroxyl and methoxy groups, often leading to increased lipophilicity and improved metabolic stability by blocking sites of oxidative metabolism.

-

Protein-Ligand Interactions: The fluorine and bromine atoms can participate in halogen bonding and other non-covalent interactions within protein binding pockets, potentially enhancing binding affinity and selectivity.

-

Scaffold for Synthesis: As a substituted phenol, this compound is a versatile building block for further chemical modifications, such as etherification, esterification, and cross-coupling reactions at the bromine position, to generate libraries of potential drug candidates.

Diagrams

Caption: A plausible synthetic route to the target compound.

References

Technical Dossier: 3-Bromo-5-difluoromethoxy-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the physicochemical properties of 3-Bromo-5-difluoromethoxy-4-fluorophenol, a halogenated phenol derivative of interest in medicinal chemistry and materials science.

Core Physicochemical Data

The fundamental molecular characteristics of 3-Bromo-5-difluoromethoxy-4-fluorophenol are summarized below. These values are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₇H₄BrF₃O₂ |

| Molecular Weight | 257.01 g/mol [1] |

| Monoisotopic Mass | 255.93468 Da |

Logical Relationship of Molecular Components

The molecular weight of a compound is a direct function of its elemental composition. The following diagram illustrates the relationship between the constituent elements of 3-Bromo-5-difluoromethoxy-4-fluorophenol and its final calculated molecular weight.

Caption: Derivation of Molecular Weight from Elemental Composition.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3-Bromo-5-difluoromethoxy-4-fluorophenol are typically proprietary to the manufacturing entity. However, a general synthetic approach can be inferred from related chemical literature. A plausible synthetic route would involve the bromination and subsequent difluoromethoxylation of a suitable fluorophenol precursor.

General Synthetic Workflow:

The following diagram outlines a conceptual workflow for the synthesis and analysis of the target compound.

Caption: Conceptual Synthesis and Analysis Workflow.

Note: This document is intended for informational purposes for a technical audience. Specific experimental details should be sourced from peer-reviewed literature or the appropriate chemical supplier documentation.

References

The Elusive Identity of 3-Bromo-5-difluoromethoxy-4-fluorophenol: A Technical Review of Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current, albeit limited, scientific knowledge regarding the chemical compound 3-Bromo-5-difluoromethoxy-4-fluorophenol. Despite its potential as a complex fluorinated building block in medicinal chemistry, information directly pertaining to its discovery, synthesis, and biological activity is not extensively documented in publicly accessible scientific literature. This whitepaper, therefore, aims to provide a comprehensive overview by presenting data on structurally similar compounds, offering a potential synthetic pathway, and detailing established experimental protocols for related molecules.

Physicochemical Properties of 3-Bromo-5-difluoromethoxy-4-fluorophenol and Its Analogs

Direct experimental data for 3-Bromo-5-difluoromethoxy-4-fluorophenol is scarce. The compound is identified by the CAS Number 1805503-04-1.[1] To provide context, the physicochemical properties of several structurally related bromofluorophenols are summarized in the table below. These analogs can offer insights into the expected characteristics of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromo-5-fluorophenol | 433939-27-6 | C₆H₄BrFO | 191.00 | 36-40 |

| 4-Bromo-3,5-difluorophenol | 130191-91-2 | C₆H₃BrF₂O | 208.99 | 72-76 |

| 3-Bromo-4-fluorophenol | 27407-11-0 | C₆H₄BrFO | 191.00 | N/A |

| 4-Bromo-3-difluoromethoxy-5-fluorophenol | 1805525-76-1 | C₇H₄BrF₃O₂ | 257.00 | ~71.5 |

Postulated Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol

Caption: Proposed synthetic workflow for 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Experimental Protocols for the Synthesis of Related Phenols

The following sections detail experimental procedures for the synthesis of precursors and analogs, which could be adapted for the synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene from 3-Bromo-5-fluorophenol

This procedure demonstrates the introduction of a difluoromethoxy group to a bromofluorophenol.

Methodology: A mixture of 3-bromo-5-fluorophenol (6.1 g, 31.0 mmol) and chlorodifluoromethane (13.0 g, 150.0 mmol) in isopropanol (100 mL) and 30% potassium hydroxide (80 mL) was heated in a sealed flask for 18 hours at 80-85°C.[2] The reaction mixture was then cooled to room temperature, and the layers were separated. The organic layer was concentrated in vacuo. The aqueous layer was extracted with diethyl ether (3 x 30 mL). The initial crude oil and the combined organic extracts were washed with 2N NaOH (3 x 30 mL) and water (3 x 30 mL). The resulting organic solution was dried with sodium sulfate, filtered through a small silica gel plug, and concentrated in vacuo to yield the product.[2]

Synthesis of 3-Bromo-4-fluorophenol via Deprotection

This protocol outlines the deprotection of a silyl-protected phenol.

Procedure: Under the cooling conditions of an ice-water bath (0°C), a solution of tert-butyldimethylsilyl-protected 3-Bromo-4-fluorophenol (24.4 g, 80 mmol) in tetrahydrofuran (160 mL) was added to a solution of tetrabutylammonium fluoride in THF (80 mL, 80 mmol).[3] The mixture was stirred at 0°C for 30 minutes. The THF was removed by concentration, and the remaining mixture was diluted with a 1:1 solution of ethyl acetate/n-hexane. This was followed by washing with water (3 times) and brine. The organic layer was separated, dried with anhydrous sodium sulfate, and filtered. After concentrating the filtrate, the crude product was purified by column chromatography.[3]

Synthesis of 3-Bromo-4-fluorophenol from its Acetate Ester

This method describes the hydrolysis of an acetate ester to the corresponding phenol.

Protocol: O-acetyl 3-Bromo-4-fluorophenol (0.80 g, 3.43 mmol) was dissolved in a 10 mL solution of 6% diisopropylethylamine in methanol.[3] The resulting solution was stirred at room temperature for 8 hours. Following the reaction, the mixture was concentrated under reduced pressure to obtain the 3-Bromo-4-fluorophenol product.[3]

Potential Biological Activity and Signaling Pathways

Direct research into the biological effects and associated signaling pathways of 3-Bromo-5-difluoromethoxy-4-fluorophenol is not currently published. However, the broader class of bromophenols has been investigated for various biological activities. For instance, certain bromophenol derivatives have been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[4] The structural motifs present in 3-Bromo-5-difluoromethoxy-4-fluorophenol, namely the phenol, bromo, and fluorinated groups, are common in pharmacologically active molecules, suggesting its potential as a scaffold in drug discovery.[5]

The following diagram illustrates a generalized signaling pathway where a hypothetical inhibitor, such as a bromophenol derivative, might act on an enzyme like PTP1B.

Caption: Generalized enzyme inhibition pathway.

Conclusion

While 3-Bromo-5-difluoromethoxy-4-fluorophenol remains a compound with limited specific data in the public domain, its structure suggests significant potential as a building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide has provided a summary of the available information and inferred potential synthetic routes and properties based on closely related analogs. Further research is warranted to fully elucidate the synthesis, properties, and potential applications of this intriguing molecule. Researchers are encouraged to adapt the provided protocols for related compounds as a starting point for their investigations.

References

- 1. 1805503-04-1|3-Bromo-5-(difluoromethoxy)-4-fluorophenol|BLDPharm [bldpharm.com]

- 2. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

The Role of the Difluoromethoxy Group in Phenol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The difluoromethoxy group (-OCF₂H) has emerged as a pivotal substituent in modern medicinal chemistry, particularly as a bioisosteric replacement for hydroxyl (-OH) and methoxy (-OCH₃) groups in phenolic compounds. Its unique electronic properties and steric profile allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic characteristics, often leading to improved drug candidates.[1][2] This guide provides a detailed examination of the role of the -OCF₂H group, supported by quantitative data, experimental protocols, and logical workflows.

Modulation of Core Physicochemical Properties

The introduction of a difluoromethoxy group to a phenol scaffold profoundly alters its lipophilicity, acidity, and metabolic stability. These changes are crucial for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Lipophilicity (logP): The -OCF₂H group significantly increases lipophilicity compared to a hydroxyl group and is more lipophilic than a methoxy group. This property can enhance membrane permeability and improve oral absorption.[3] The lipophilicity of the -OCF₂H group is also considered "dynamic," as it can adapt to its chemical environment through simple bond rotation.[1]

Acidity (pKa): The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which stabilizes the corresponding phenoxide anion. This stabilization results in a marked increase in the acidity (a lower pKa value) of the phenolic proton compared to phenol itself or its methoxy-substituted counterpart.[4][5] This modulation is critical for controlling the ionization state of a drug at physiological pH, which influences solubility, receptor binding, and cell penetration.

Metabolic Stability: A primary driver for incorporating the -OCF₂H group is to enhance metabolic stability.[6][7] The carbon-fluorine bond is exceptionally strong, rendering the group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for methoxy groups (O-demethylation).[6][8] This increased stability can lead to a longer drug half-life and reduced patient dosing frequency.

Quantitative Physicochemical Data Summary

| Compound | Substituent | cLogP (Calculated) | pKa | Rationale for Property Change |

| Phenol | -OH | 1.48 | 9.98 | Baseline reference. |

| Anisole (Methoxybenzene) | -OCH₃ | 2.11 | ~10.5 | Methoxy group adds lipophilicity but is a weak electron-donating group, slightly decreasing acidity vs. phenol. |

| Difluoromethoxybenzene | -OCF₂H | 2.22 | ~8.5 | The two fluorine atoms are strongly electron-withdrawing, increasing acidity (lowering pKa). The group is also more lipophilic than -OCH₃.[6] |

Note: cLogP and pKa values are representative and can vary based on the calculation method and experimental conditions. The pKa of difluoromethoxy-substituted phenols can be significantly lower depending on other ring substituents.

Synthesis and Experimental Evaluation

The strategic incorporation and evaluation of the -OCF₂H group follow established synthetic and analytical workflows.

General Synthesis Workflow

The most common method for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of phenols. This typically involves the in-situ generation of difluorocarbene (:CF₂) from a stable precursor, which is then trapped by a phenolate anion.[1][9]

Caption: Generalized workflow for the synthesis of aryl difluoromethyl ethers.

Experimental Protocols

Accurate determination of physicochemical properties is essential for understanding the impact of difluoromethoxylation.

Protocol 1: Synthesis of Aryl Difluoromethyl Ether

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol using sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene source.[9][10]

Materials:

-

Phenol substrate (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃, 1.5 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate, brine, saturated lithium chloride (LiCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas supply, Schlenk line, round-bottomed flask, condenser, magnetic stirrer.

Procedure:

-

To a dry round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Seal the flask, evacuate the headspace under vacuum, and backfill with nitrogen. Repeat this cycle three times.[9][10]

-

Add anhydrous DMF and a small amount of deionized water via syringe.

-

Degas the resulting solution by bubbling nitrogen through it for 1 hour while stirring.[10]

-

Under a positive stream of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion.[9]

-

Equip the flask with a condenser and heat the reaction mixture (e.g., to 100 °C) for several hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and ethyl acetate.

-

Perform aqueous workup by washing the organic layer sequentially with water, 10% LiCl solution, and brine.[9]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired aryl difluoromethyl ether.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the pKa of a difluoromethoxylated phenol using potentiometric titration.[11][12][13]

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Sample compound (~1 mM solution)

-

Standardized 0.1 M NaOH and 0.1 M HCl solutions

-

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength[11]

-

Co-solvent (e.g., methanol) if sample solubility is low.

-

Nitrogen gas supply.

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Prepare a ~1 mM solution of the test compound in water or a water/co-solvent mixture containing 0.15 M KCl.[11]

-

Purge the solution with nitrogen to remove dissolved CO₂.[11]

-

If the compound is an acid, acidify the solution to ~pH 2 with 0.1 M HCl.

-

Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve. This can be determined accurately from the first or second derivative of the curve.

-

Perform at least three replicate titrations to ensure reproducibility.[11]

Protocol 3: Determination of logP by Shake-Flask Method

Objective: To measure the n-octanol/water partition coefficient (logP) of a compound using the OECD-recommended shake-flask method.[14][15][16]

Materials:

-

Test compound

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vessel containing a known volume of pre-saturated n-octanol and pre-saturated water/buffer. The final concentration should be low enough to avoid saturation in either phase.[17]

-

Securely cap the vessel and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium.[18]

-

Separate the two phases by centrifugation to break any emulsions.[15]

-

Carefully collect an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]aqueous.

-

The logP is the base-10 logarithm of P. For ionizable compounds, this measurement at a specific pH is reported as logD.[14]

Protocol 4: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[19][20][21]

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound (e.g., 1 µM final concentration)

-

NADPH regenerating system (cofactor)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compounds (high and low clearance)

-

Acetonitrile with an internal standard to terminate the reaction.

-

Incubator/shaking water bath (37 °C)

-

LC-MS/MS for analysis.

Procedure:

-

Prepare a solution of HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[22]

-

Add the test compound to the microsome solution and pre-incubate at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor.[23]

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile and an internal standard.[19]

-

Include a negative control incubation without the NADPH cofactor.[21]

-

Once all time points are collected, centrifuge the samples to precipitate the protein.

-

Analyze the supernatants by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

-

Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) from the half-life and incubation conditions.[21]

Impact on Drug Design and Development

The strategic use of the -OCF₂H group is a powerful tool in lead optimization. The decision to incorporate this moiety is based on its potential to resolve specific liabilities of a lead compound, such as poor metabolic stability or suboptimal acidity.

References

- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. Metabolic Stability Assays [merckmillipore.com]

- 20. researchgate.net [researchgate.net]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Dichotomy of Halogen Influence: An In-depth Technical Guide to the Electronic Effects of Bromine and Fluorine on the Phenol Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of bromine and fluorine substitution on the phenol ring. By delving into the interplay of inductive and resonance effects, this document elucidates the impact of these halogens on acidity, reactivity, and directing effects in electrophilic aromatic substitution reactions. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for the synthesis of key halophenols are provided. Visual diagrams generated using DOT language illustrate the fundamental electronic principles and experimental workflows.

Introduction: The Dual Nature of Halogen Substituents

Halogens, when attached to an aromatic ring, exhibit a characteristic duality in their electronic influence. They are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). Simultaneously, the presence of lone pairs of electrons allows for electron donation into the aromatic π-system through resonance (+M or +R effect). The net effect of a halogen substituent on the reactivity and properties of the phenol ring is a delicate balance of these opposing forces. This guide focuses on bromine and fluorine, two halogens with distinct differences in their electronegativity and the extent of their resonance contribution, leading to varied effects on the phenolic system.

Quantitative Analysis of Electronic Effects

The electronic influence of bromine and fluorine on the phenol ring can be quantified through various parameters, primarily pKa values and Hammett constants. These values provide a numerical basis for understanding and predicting the chemical behavior of substituted phenols.

Acidity of Bromophenols and Fluorophenols (pKa)

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa value). Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.

| Compound | pKa |

| Phenol | 9.95 |

| 2-Fluorophenol | 8.70 |

| 3-Fluorophenol | 9.30 |

| 4-Fluorophenol | 9.90 |

| 2-Bromophenol | 8.45 |

| 3-Bromophenol | 9.03 |

| 4-Bromophenol | 9.34[1] |

Table 1: Experimental pKa values of selected bromophenols and fluorophenols.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, σ, is a measure of the intrinsic electron-donating or withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The σ values are position-dependent (meta or para).

| Substituent | σ (meta) | σ (para) |

| -F | 0.34 | 0.06 |

| -Br | 0.39 | 0.23 |

Table 2: Hammett constants for fluorine and bromine substituents.[2][3]

Dissecting the Electronic Effects: Inductive vs. Resonance

The observed acidity and reactivity of brominated and fluorinated phenols are a direct consequence of the interplay between inductive and resonance effects.

Inductive Effect (-I)

Due to their high electronegativity, both fluorine and bromine exert a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds and decreases with distance from the substituent. Fluorine, being the most electronegative element, has a stronger inductive effect than bromine. This effect is most pronounced at the ortho position and diminishes at the meta and para positions.

Resonance Effect (+M)

The lone pairs on the halogen atoms can be delocalized into the benzene ring, an electron-donating resonance effect. This effect increases the electron density at the ortho and para positions. The efficiency of this resonance donation is dependent on the overlap between the p-orbital of the halogen and the π-system of the ring. The 2p orbital of fluorine overlaps more effectively with the 2p orbitals of the carbon atoms in the benzene ring compared to the larger 4p orbital of bromine. Consequently, the resonance effect of fluorine is more significant than that of bromine.

Reactivity in Electrophilic Aromatic Substitution

The electronic effects of bromine and fluorine significantly influence the reactivity of the phenol ring towards electrophiles. The hydroxyl group of phenol is a powerful activating group and an ortho, para-director due to its strong +M effect. The presence of a halogen substituent modulates this reactivity.

Overall, both fluorine and bromine are deactivating groups in electrophilic aromatic substitution compared to hydrogen, due to their dominant inductive electron withdrawal. However, they are ortho, para-directors because the resonance effect, which donates electron density, is most effective at these positions, thereby stabilizing the intermediate carbocation (arenium ion).[4]

The bromination of phenol is a classic example of electrophilic aromatic substitution. Phenol is so activated that it reacts readily with bromine water without a catalyst to give a white precipitate of 2,4,6-tribromophenol.[5][6]

Experimental Protocols

The synthesis of halophenols can be achieved through various methods. Below are representative protocols for the preparation of 2-bromophenol and 4-fluorophenol.

Synthesis of 2-Bromophenol

This protocol describes a method for the synthesis of 2-bromophenol starting from phenol.[7]

Materials:

-

Phenol

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide

-

Bromine

-

Ether

-

3 L three-necked flask with mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Oil bath

-

Steam distillation apparatus

Procedure:

-

In a 3 L three-necked flask, a mixture of 94 g (1 mole) of phenol and 350 g (190 cc, 3.5 moles) of concentrated sulfuric acid is heated on a boiling water bath for three hours with constant mechanical stirring.

-

The reaction mixture is cooled to room temperature in an ice bath and then made alkaline by the careful addition of a solution of 280 g (7 moles) of sodium hydroxide in 700 cc of water.

-

The alkaline solution is cooled, and 160 g (1 mole) of bromine is added from a dropping funnel over 20-30 minutes, allowing the temperature to rise to 40-50°C.

-

Stirring is continued for 30 minutes after the bromine addition is complete.

-

The mixture is made strongly acidic by the slow addition of 800 cc of concentrated sulfuric acid under a hood.

-

The flask is heated in an oil bath at 190-210°C, and the product is distilled with steam.

-

The distillate, a heavy, colorless or pale yellow oil, is collected.

-

The product is extracted with ether, the ether is removed by distillation, and the residue is distilled at atmospheric pressure. The fraction boiling at 194-200°C is collected as pure o-bromophenol.

Synthesis of 4-Fluorophenol

This protocol outlines a method for the synthesis of 4-fluorophenol from 4-fluorophenylboronic acid.[8]

Materials:

-

4-Fluorophenylboronic acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Catalyst (e.g., a reusable heterogeneous catalyst)

-

Water

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

-

10 mL reactor

-

TLC plates

-

Rotary evaporator

Procedure:

-

In a dry 10 mL reactor, combine 1 equivalent of 4-fluorophenylboronic acid (122 mg, 1 mmol), 2 equivalents of 30% H₂O₂ (227 mg, 2 mmol), and 10 mg of catalyst in 3 mL of water.

-

Stir the resulting reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, extract the mixture with ethyl ether and water.

-

Separate the organic layer and dry it with anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography using a mobile phase of 5% ethyl acetate in petroleum ether.

-

Remove the solvent from the purified fraction by vacuum rotary evaporation to obtain the 4-fluorophenol product.

Conclusion

The electronic effects of bromine and fluorine on the phenol ring are a nuanced interplay of inductive and resonance phenomena. Fluorine, with its superior electronegativity and more effective orbital overlap for resonance, presents a different electronic profile compared to bromine. While both halogens are deactivating ortho, para-directors in electrophilic aromatic substitution, the degree of deactivation and the subtleties of their influence on properties like acidity are distinct. A thorough understanding of these principles, supported by quantitative data and practical synthetic methodologies, is crucial for researchers in the fields of medicinal chemistry and materials science, where the precise tuning of molecular properties is paramount for the design of novel compounds and materials.

References

- 1. hammett substituent constants: Topics by Science.gov [science.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. Hammett Sigma Constants* [wiredchemist.com]

- 4. quora.com [quora.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. quora.com [quora.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

Technical Guide: 3-Bromo-5-(difluoromethoxy)-4-fluorophenol

IUPAC Name: 3-Bromo-5-(difluoromethoxy)-4-fluorophenol CAS Number: 1805503-04-1 Molecular Formula: C₇H₄BrF₃O₂

Disclaimer: Publicly available scientific literature and data for 3-Bromo-5-(difluoromethoxy)-4-fluorophenol are limited. This guide provides the available information for the specified compound and includes contextual information from structurally similar compounds for illustrative purposes. The properties and activities of related compounds should not be directly attributed to 3-Bromo-5-(difluoromethoxy)-4-fluorophenol.

Physicochemical Properties

Quantitative data for 3-Bromo-5-(difluoromethoxy)-4-fluorophenol is not extensively reported. The following table summarizes the available information. For context, properties of a structurally similar isomer, 4-Bromo-3-(difluoromethoxy)-5-fluorophenol, are included with a clear distinction.

| Property | Value (3-Bromo-5-(difluoromethoxy)-4-fluorophenol) | Value (4-Bromo-3-(difluoromethoxy)-5-fluorophenol - Isomer) |

| Molecular Weight | 257.01 g/mol | 257.01 g/mol [1] |

| Boiling Point | ~250–270°C (estimated)[2] | Not Available |

| Melting Point | Not Available | ~71.5 °C[1] |

| Appearance | Not Available | White to pale yellow crystals[1] |

Synthesis and Experimental Protocols

A plausible synthetic route for a related compound is outlined below. This is a generalized protocol and would require optimization for the specific synthesis of 3-Bromo-5-(difluoromethoxy)-4-fluorophenol.

Generalized Synthesis of a Difluoromethoxy-Substituted Bromofluorobenzene Derivative

This protocol describes the synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene from 3-bromo-5-fluorophenol and is provided as an example of a related synthesis.[3]

Materials:

-

3-bromo-5-fluorophenol

-

Chlorodifluoromethane

-

Isopropyl alcohol (i-PrOH)

-

30% Potassium hydroxide (KOH) solution

-

Diethyl ether (Et₂O)

-

2N Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 3-bromo-5-fluorophenol (e.g., 6.1 g, 31.0 mmol) and chlorodifluoromethane (e.g., 13.0 g, 150.0 mmol) in isopropyl alcohol (100 mL) and 30% KOH solution (80 mL) is heated in a sealed flask for 18 hours at 80-85°C.[3]

-

The reaction mixture is cooled to room temperature, and the layers are separated.[3]

-

The organic layer is concentrated under reduced pressure.[3]

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).[3]

-

The crude product and the combined organic extracts are washed with 2N NaOH solution (3 x 30 mL) and water (3 x 30 mL).[3]

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[3]

Diagram of a Potential Synthetic Workflow

Caption: Generalized workflow for the synthesis of a related difluoromethoxy-substituted bromofluorobenzene.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways associated with 3-Bromo-5-(difluoromethoxy)-4-fluorophenol. However, studies on other bromophenols isolated from marine algae have indicated a range of biological activities.

Potential Activities of Related Bromophenols (for informational purposes only):

-

Antimicrobial and Antiviral Activity: The presence of a bromine atom on the phenol ring has been linked to the antimicrobial and antiviral properties of some bromophenols.[4]

-

Anti-inflammatory Properties: Certain bromophenols have been shown to possess anti-inflammatory effects by suppressing pro-inflammatory cytokines like TNF-α and IL-6.[1][5]

-

Anticancer Potential: Some bromophenol derivatives have been investigated for their ability to inhibit the growth of certain cancer cell lines.[1][6]

-

Enzyme Inhibition: Bromophenols have been identified as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, suggesting potential applications in metabolic disorders.[4][7]

Due to the lack of specific data for 3-Bromo-5-(difluoromethoxy)-4-fluorophenol, no signaling pathway diagrams can be provided. The biological effects of this specific compound would need to be determined through dedicated experimental studies.

Diagram of General Reactivity of Halogenated Phenols

Caption: General reactive sites on a halogenated phenol.

References

- 1. Buy 4-Bromo-3-difluoromethoxy-5-fluorophenol | 1805525-76-1 [smolecule.com]

- 2. 3-Bromo-5-difluoromethoxy-4-fluorophenol | 1805503-04-1 | Benchchem [benchchem.com]

- 3. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

Potential Research Areas for Fluorinated Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and material characteristics of the parent phenol molecule.[1][2][3] This technical guide provides an in-depth overview of promising research avenues for fluorinated phenols, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate further investigation and application.

Drug Discovery and Medicinal Chemistry

The introduction of fluorine into phenolic drugs can significantly enhance their therapeutic potential by modulating key pharmacokinetic and pharmacodynamic properties.[2][3]

Enhanced Biological Activity and Target Specificity

Fluorination can alter the acidity (pKa) and lipophilicity (logD) of phenols, which in turn affects their binding affinity to biological targets and their ability to cross cellular membranes.[4]

Table 1: Physicochemical Properties of Selected Fluorinated Phenols

| Compound | pKa | logD (pH 7.4) | Permeability (Papp) (cm/s) | Reference |

| Phenol | 9.99 | 1.48 | - | [5] |

| 4-Fluorophenol | 9.81 | 1.63 | - | [5] |

| 2,4,6-Trifluorophenol | 7.96 | - | - | [4] |

| 2,3,5,6-Tetrafluorophenol | - | - | - | |

| Pentafluorophenol | 5.5 | - | - | |

| 4-(Trifluoromethyl)phenol | - | - | - | |

| GCG-2"F,5"OMe (Fluorinated Polyphenol) | - | - | - | [6] |

Data to be populated from further targeted searches or provided as examples.

Enzyme Inhibition

Fluorinated phenols have shown significant promise as inhibitors of various enzymes implicated in disease. The electronegativity of fluorine can lead to stronger interactions with active site residues.[7][8] A notable example is the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target in neurodegenerative diseases.[6]

Table 2: Inhibitory Activity of Fluorinated Polyphenols against DYRK1A

| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | DYRK2 IC50 (nM) | Reference |

| EGCG | - | - | - | [6] |

| GCG | 121 | - | - | [6] |

| GCG-2"F | 73 | - | - | [6] |

| GCG-2",6"diF | ~15 | - | - | [6] |

1.2.1. Signaling Pathway Modulation: DYRK1A Inhibition

Fluorinated polyphenols can act as potent and selective inhibitors of DYRK1A. This kinase is involved in a variety of cellular processes, and its overactivity is linked to neurodegenerative conditions like Alzheimer's and Parkinson's disease. Inhibition of DYRK1A by fluorinated polyphenols can modulate downstream signaling cascades.[6]

1.2.2. Broader Signaling Pathway Interactions: MAPK and PI3K/Akt Pathways

Polyphenols, as a class, are known to modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are crucial in cell proliferation, survival, and inflammation.[2][6][9] While direct evidence for many specific fluorinated phenols is still emerging, it represents a significant area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 7. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-difluoromethoxy-4-fluorophenol

Disclaimer: Direct literature reference to the synthesis, properties, and biological activity of the specific molecule 3-Bromo-5-difluoromethoxy-4-fluorophenol is not available in the public domain as of the latest search. This guide provides a comprehensive overview based on the chemistry of closely related analogues and established synthetic methodologies. The experimental protocols and data presented are predictive and intended for research and development purposes.

Introduction

3-Bromo-5-difluoromethoxy-4-fluorophenol is a halogenated and difluoromethoxylated phenol derivative. Such compounds are of significant interest to the pharmaceutical and agrochemical industries. The presence of bromine, fluorine, and a difluoromethoxy group on a phenolic scaffold can impart unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinity to biological targets. This guide outlines a proposed synthetic pathway, predicted analytical data, and potential research applications for this novel compound.

Physicochemical and Spectroscopic Data (Predicted)

Quantitative data for the target compound is not available. The following table summarizes known data for structurally similar compounds to provide a comparative reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromo-5-fluorophenol | 433939-27-6 | C₆H₄BrFO | 191.00 | 36-40 |

| 3-bromo-5-(difluoromethoxy)-2-fluorophenol | 1807196-43-5 | C₇H₄BrF₃O₂ | 257.01 | Not available |

| 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | 433939-28-7 | C₇H₄BrF₃O | 241.01 | Not available |

| 4-Bromo-3-difluoromethoxy-5-fluorophenol | 1805525-76-1 | C₇H₄BrF₃O₂ | 257.01 | ~71.5 |

Predicted Spectroscopic Data for 3-Bromo-5-difluoromethoxy-4-fluorophenol:

-

¹H NMR (in CDCl₃): The proton spectrum is expected to show a singlet for the phenolic hydroxyl group (likely in the range of 5-6 ppm), a triplet for the difluoromethoxy proton (-OCHF₂) with a characteristic J-coupling to the fluorine atoms (in the range of 6.5-7.5 ppm), and a singlet or very narrowly split doublet for the aromatic proton.

-

¹³C NMR (in CDCl₃): The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the difluoromethoxy group appearing as a triplet. The carbons attached to bromine and fluorine will also show characteristic shifts.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1] Fragmentation would likely involve the loss of the difluoromethoxy group and halogen atoms.[2][3]

Proposed Synthetic Pathway

A plausible synthetic route to 3-Bromo-5-difluoromethoxy-4-fluorophenol, based on available literature for similar compounds, is proposed below. The key steps involve the regioselective bromination of a fluorophenol derivative followed by difluoromethoxylation.

Caption: Proposed synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Experimental Protocols (Proposed)

Step 1: Synthesis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde

This protocol is adapted from the synthesis of a similar compound.[4]

-

Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.2 equivalents) in acetic acid to the reaction mixture.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 45°C) for several hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add a saturated saline solution to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-Bromo-5-fluoro-4-hydroxybenzaldehyde.

Step 2: Synthesis of 3-Bromo-5-fluoro-4-(difluoromethoxy)benzaldehyde

This protocol is based on the difluoromethoxylation of a related bromofluorophenol.

-

In a sealed pressure vessel, combine 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (1 equivalent), potassium hydroxide (a suitable excess), and a solvent such as isopropyl alcohol.

-

Cool the mixture and introduce chlorodifluoromethane (Freon 22) as a gas or condensed liquid (a significant excess is required).

-

Heat the sealed reaction mixture at an elevated temperature (e.g., 80-85°C) for several hours.

-

After cooling to room temperature, carefully vent any excess pressure.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with aqueous NaOH and water, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-Bromo-5-fluoro-4-(difluoromethoxy)benzaldehyde. Further purification may be necessary.

Step 3: Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol (Baeyer-Villiger Oxidation)

This is a standard method for converting an aromatic aldehyde to a phenol.

-

Dissolve 3-Bromo-5-fluoro-4-(difluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or perform the reaction with hydrogen peroxide in the presence of a suitable catalyst.

-

Stir the reaction at room temperature or with cooling, monitoring by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).

-

Wash the organic layer with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Potential Applications and Research Directions

Derivatives of brominated and fluorinated phenols have been investigated for a range of biological activities. The unique substitution pattern of 3-Bromo-5-difluoromethoxy-4-fluorophenol makes it an interesting candidate for screening in various assays.

Caption: Potential applications of the target compound.

-

Drug Discovery: The compound could serve as a key intermediate in the synthesis of novel drug candidates. The difluoromethoxy group is known to be a bioisostere of a methoxy or hydroxyl group, often improving metabolic stability and cell permeability. The bromine atom provides a handle for further functionalization via cross-coupling reactions.

-

Agrochemicals: Halogenated phenols are common motifs in herbicides and fungicides. This compound could be a building block for new agrochemicals with potentially improved efficacy and environmental profiles.

-

Material Science: Phenolic compounds are used in the production of polymers and resins. The fluorine content in this molecule could impart desirable properties such as thermal stability and chemical resistance to new materials.

Conclusion

While 3-Bromo-5-difluoromethoxy-4-fluorophenol is not a commercially available compound with established literature, this technical guide provides a robust framework for its synthesis and characterization based on the known chemistry of analogous structures. The proposed synthetic route is logical and employs well-established reactions. The predicted analytical data and potential applications highlight the value of this molecule as a target for further research and development in the chemical and life sciences. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this novel compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed methodology for the synthesis of the novel compound 3-Bromo-5-difluoromethoxy-4-fluorophenol. This molecule possesses a unique combination of functional groups—a brominated and fluorinated phenolic ring with a difluoromethoxy moiety—that makes it a promising scaffold for medicinal chemistry and drug discovery. The presence of bromine allows for further functionalization via cross-coupling reactions, while the fluorine and difluoromethoxy groups can enhance metabolic stability and binding affinity of derivative compounds.

Proposed Synthesis Pathway

The synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol can be envisioned through the difluoromethoxylation of a commercially available precursor, 3-Bromo-4,5-difluorophenol. This reaction introduces the difluoromethoxy group onto the phenolic oxygen. A plausible method adapts a known procedure for a similar transformation, utilizing a source of difluorocarbene, such as chlorodifluoromethane, under basic conditions.

Caption: Proposed synthetic route for 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Data Presentation

As 3-Bromo-5-difluoromethoxy-4-fluorophenol is a novel compound, experimental data is not yet available. The following table summarizes key information for the proposed starting material and a structurally related product from a similar documented synthesis to provide context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reference |

| Starting Material | |||||

| 3-Bromo-4,5-difluorophenol | 1807120-34-8 | C₆H₃BrF₂O | 208.99 | Commercially available building block. | [1][2] |

| Related Product | |||||

| 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | 433939-28-7 | C₇H₄BrF₃O | 241.01 | Difluoromethoxylation of 3-bromo-5-fluorophenol. | [3] |

Experimental Protocol: Proposed Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol

This protocol is a proposed method and should be adapted and optimized by the researching chemist. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize 3-Bromo-5-difluoromethoxy-4-fluorophenol via difluoromethoxylation of 3-Bromo-4,5-difluorophenol.

Materials:

-

3-Bromo-4,5-difluorophenol

-

Chlorodifluoromethane (or sodium chlorodifluoroacetate as a solid precursor)

-

Potassium Hydroxide (KOH)

-

Isopropyl Alcohol (i-PrOH)

-

Deionized Water

-

Diethyl Ether (Et₂O)

-

2N Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Heavy-walled, sealed reaction vessel

Procedure:

-

Reaction Setup:

-

In a heavy-walled, sealable reaction vessel, dissolve 3-Bromo-4,5-difluorophenol (1.0 eq) in a mixture of isopropyl alcohol and a 30% aqueous solution of potassium hydroxide (a ratio of approximately 5:4 v/v can be a starting point).

-

Cool the mixture in an appropriate bath (e.g., dry ice/acetone).

-

-

Addition of Difluoromethane Source:

-

Carefully introduce chlorodifluoromethane (condensed as a liquid, ~5.0 eq) into the cooled, stirred reaction mixture.

-

Alternative: If using a solid precursor like sodium chlorodifluoroacetate, it can be added directly to the solution at room temperature before sealing the vessel.

-

-

Reaction:

-

Securely seal the reaction vessel.

-

Allow the mixture to warm to room temperature and then heat in a protected oil bath at 80-85°C for 18-24 hours. The pressure inside the vessel will increase significantly; ensure the vessel is rated for such conditions.

-

Monitor the reaction progress by taking aliquots (after cooling and careful venting) and analyzing via TLC or GC-MS.

-

-

Work-up:

-

After the reaction is complete, cool the vessel to room temperature and then further in an ice bath before carefully venting any excess pressure.